molecular formula C14H10Cl2N4O2S B12209540 1-(3,4-dichlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole

1-(3,4-dichlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole

Cat. No.: B12209540
M. Wt: 369.2 g/mol
InChI Key: RSNCKMZAOWVFDI-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrazole ring substituted with a 3,4-dichlorophenyl group and a phenylsulfonylmethyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Phenylsulfonylmethyl Group: The phenylsulfonylmethyl group is typically attached via a sulfonylation reaction, using reagents such as phenylsulfonyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions, where the phenylsulfonylmethyl group can be replaced with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole can be compared with other similar compounds, such as:

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as a herbicide, this compound shares the 3,4-dichlorophenyl group but differs in its overall structure and applications.

    3,4-Dichlorophenyl Methyl Sulfone: This compound is used in various industrial applications and shares the 3,4-dichlorophenyl group but has different functional groups attached.

The uniqueness of this compound lies in its combination of the tetrazole ring with the 3,4-dichlorophenyl and phenylsulfonylmethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H10Cl2N4O2S

Molecular Weight

369.2 g/mol

IUPAC Name

5-(benzenesulfonylmethyl)-1-(3,4-dichlorophenyl)tetrazole

InChI

InChI=1S/C14H10Cl2N4O2S/c15-12-7-6-10(8-13(12)16)20-14(17-18-19-20)9-23(21,22)11-4-2-1-3-5-11/h1-8H,9H2

InChI Key

RSNCKMZAOWVFDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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